4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, and a 1,2,3-triazole core substituted with a 3-chlorophenyl group and an amine.
- 1,3-Benzodioxole: Known for enhancing lipophilicity and metabolic stability in drug design.
- 1,2,4-Oxadiazole: Provides electronic diversity and hydrogen-bonding capacity, often exploited in medicinal chemistry.
- 1,2,3-Triazole: A bioisostere for amides and esters, contributing to target binding via hydrogen bonding .
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O3/c18-10-2-1-3-11(7-10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-4-5-12-13(6-9)26-8-25-12/h1-7H,8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNUGIUBGVGOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC(=CC=C5)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The triazole ring can be introduced via azide-alkyne cycloaddition reactions, often referred to as "click chemistry" .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and triazole moieties. These compounds have shown effectiveness against various bacterial strains and fungi. For instance:
- Mechanism of Action : The oxadiazole ring is known to interfere with the synthesis of bacterial cell walls or inhibit enzyme activity critical for bacterial growth.
- Case Studies : In vitro tests have demonstrated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of the compound is particularly promising due to its ability to induce apoptosis in cancer cells:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that the compound can inhibit cell proliferation effectively.
- Mechanism of Action : The triazole ring may play a role in disrupting cellular signaling pathways involved in cancer cell survival and proliferation.
- Case Studies : In one study, derivatives of this compound were tested for their cytotoxic effects against various cancer cell lines, revealing a dose-dependent decrease in cell viability.
In Silico Studies
In addition to experimental work, computational methods such as molecular docking studies have been employed to predict the binding affinity of the compound to specific biological targets:
- Molecular Docking : These studies suggest that the compound can effectively bind to active sites of proteins involved in cancer progression or bacterial resistance.
- ADMET Properties : Predictions regarding Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) suggest favorable profiles for further development as potential therapeutic agents.
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Heterocycles : Key steps include the formation of oxadiazole and triazole rings through cyclization reactions.
- Optimization : Reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Benzodioxole vs. Benzothiazole/Benzoxazole :
- The 1,3-benzodioxole group in the target compound offers electron-rich aromaticity and improved metabolic stability compared to benzothiazole () or benzoxazole (), which may enhance π-π stacking in biological targets.
- Nitro () or bromo () substituents on phenyl rings alter electronic density, impacting reactivity and binding affinity.
Oxadiazole vs. Tetrazole/Thiazole :
- The 1,2,4-oxadiazole in the target compound provides dual hydrogen-bond acceptors (N and O), unlike tetrazole () or thiazole (), which may limit interaction versatility.
Key Research Findings and Gaps
- Spectroscopic Confirmation : IR and NMR data for analogues (e.g., ) validate methodologies applicable to the target compound’s characterization .
- Thermal Stability : Oxadiazole-containing compounds (e.g., ) often exhibit stability >200°C, but experimental data for the target compound are lacking .
- Biological Data: No direct evidence exists for the target compound’s activity, necessitating future studies on cytotoxicity, antimicrobial activity, or kinase inhibition.
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that integrates various pharmacologically significant moieties. This article reviews its biological activity, focusing on its potential therapeutic effects and mechanisms of action based on available literature.
Chemical Structure
The compound consists of:
- A benzodioxole moiety, known for its antioxidant properties.
- An oxadiazole ring, which is often associated with anticancer and antimicrobial activities.
- A triazole structure that enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Inhibition of specific enzyme activities
Anticancer Activity
Several studies highlight the anticancer potential of oxadiazole and triazole derivatives. For instance:
- Oxadiazole derivatives have shown significant inhibition of cancer cell proliferation in various cell lines. A study demonstrated that compounds with oxadiazole rings effectively inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting cell cycle progression .
Table 1: Summary of Anticancer Activity
| Compound Type | Mechanism of Action | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|---|
| Oxadiazole | Apoptosis induction | Mia PaCa-2, PANC-1 | 10 - 20 |
| Triazole | Inhibition of topoisomerase II | HepG2, DLD | 15 - 25 |
Antimicrobial Activity
The incorporation of the benzodioxole moiety has been linked to enhanced antimicrobial activity. Compounds similar to the target molecule have demonstrated significant inhibition against various pathogens:
- Studies have shown that certain benzodioxole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli , suggesting a broad-spectrum antimicrobial effect .
Table 2: Antimicrobial Efficacy
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Benzodioxole derivative | 32 µg/mL |
| Escherichia coli | Oxadiazole derivative | 16 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The triazole component may inhibit enzymes critical for tumor progression and microbial survival.
- Reactive Oxygen Species (ROS) Modulation : The benzodioxole structure can enhance antioxidant defenses while simultaneously promoting oxidative stress in cancer cells.
- Cell Cycle Arrest : Compounds with similar frameworks have been shown to induce G2/M phase arrest in cancer cells.
Case Studies
A notable case study involved the evaluation of a structurally related oxadiazole derivative in a preclinical model. The study reported:
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, starting with the preparation of benzodioxolyl-oxadiazole and chlorophenyl-triazol-amine precursors. For example, analogous triazole-oxadiazole hybrids are synthesized via cyclocondensation of carboxylic acid derivatives with amidoximes, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core . Key reagents include phosphoryl chloride (POCl₃) for cyclization and sodium ascorbate for CuAAC .
Q. How is the structural identity of this compound validated in academic research?
X-ray crystallography is critical for confirming molecular geometry and tautomeric forms. For instance, studies on similar triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) revealed planar triazole rings and dihedral angles between aromatic substituents, resolved via single-crystal diffraction . Complementary techniques include ¹H/¹³C NMR for proton environments, IR for functional groups (e.g., C=N stretches at ~1600 cm⁻¹), and HRMS for molecular ion validation .
Q. What preliminary biological screening data exist for this compound?
Triazole-oxadiazole hybrids are often screened for antimicrobial and enzyme inhibitory activity. For example, fluorobenzyl-thio-triazole analogs exhibit IC₅₀ values <10 µM against bacterial pathogens, likely due to membrane interaction enhanced by lipophilic substituents . Assays typically involve microbroth dilution (MIC determination) and enzyme-linked immunosorbent assays (ELISA) for target validation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Reaction path search algorithms (e.g., quantum chemical calculations) can model transition states and identify energetically favorable pathways. For example, ICReDD’s workflow combines density functional theory (DFT) for mechanistic insights with machine learning to prioritize reaction conditions, reducing trial-and-error experimentation . This approach could predict optimal cyclization temperatures or catalyst systems for oxadiazole formation .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized protocols (CLSI guidelines) are essential. Comparative studies using structural analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) can isolate substituent effects . Meta-analyses of triazole derivatives suggest electron-withdrawing groups enhance antimicrobial potency .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
SAR studies involve systematic substitution of the benzodioxole, oxadiazole, and triazole moieties. For example:
- Benzodioxole modifications : Introducing methyl groups at the 5-position to assess steric effects on target binding .
- Oxadiazole replacements : Testing 1,3,4-thiadiazole analogs to compare π-stacking efficiency .
- Triazole substituents : Varying the chlorophenyl group’s position (para vs. meta) to evaluate hydrophobic interactions . Biological data are analyzed using multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?
Polymorphism and solvent inclusion complicate crystallization. Strategies include:
- Solvent screening : Using methanol/water mixtures to induce slow nucleation .
- Temperature gradients : Cooling rates of 0.5°C/hour to grow diffraction-quality crystals .
- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing packing .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
